



Application Note: 1H and 13C NMR Spectral Assignment of Binankadsurin A

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Compound of Interest		
Compound Name:	binankadsurin A	
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Introduction

Binankadsurin A, a lignan isolated from Kadsura angustifolia, has demonstrated notable anti-HIV activity, making it a compound of significant interest in drug discovery and development.[1] [2] The structural elucidation of such natural products is fundamentally reliant on a comprehensive analysis of their spectroscopic data, with Nuclear Magnetic Resonance (NMR) spectroscopy being the cornerstone for definitive structure determination and stereochemical assignment. This application note provides a detailed summary of the ¹H and ¹³C NMR spectral data for **binankadsurin A**, along with the experimental protocols utilized for these assignments. The data presented herein serves as a critical reference for researchers engaged in the synthesis, chemical modification, or further biological evaluation of **binankadsurin A** and related compounds.

Data Presentation

The complete ¹H and ¹³C NMR spectral assignments for **binankadsurin A**, as determined in CDCl₃, are summarized in the table below. These assignments were achieved through a combination of 1D and 2D NMR experiments, including ¹H-¹H COSY, HSQC, HMBC, and NOESY, which allowed for the unambiguous identification of all proton and carbon signals.

Table 1: 1 H (600 MHz) and 13 C (150 MHz) NMR Data for **Binankadsurin A** in CDCl₃ (δ in ppm, J in Hz)



Position	δ_C	δ_H (mult., J)
1	133.3 (C)	
2	108.3 (CH)	6.55 (s)
3	149.3 (C)	
4	140.2 (C)	_
5	134.7 (C)	
6	124.9 (CH)	6.81 (s)
7	40.1 (CH)	2.58 (m)
8	34.9 (CH)	1.95 (m)
9	22.3 (CH ₃)	1.01 (d, 6.6)
1'	133.3 (C)	
2'	108.3 (CH)	6.55 (s)
3'	149.3 (C)	_
4'	140.2 (C)	_
5'	134.7 (C)	
6'	124.9 (CH)	6.81 (s)
7'	40.1 (CH)	2.58 (m)
8'	34.9 (CH)	1.95 (m)
9'	22.3 (CH ₃)	1.01 (d, 6.6)
3-OCH₃	56.1 (CH₃)	3.89 (s)
4-OCH₃	60.9 (CH₃)	3.86 (s)
5-OCH₃	56.1 (CH₃)	3.92 (s)
3'-OCH₃	56.1 (CH₃)	3.89 (s)
4'-OCH₃	60.9 (CH₃)	3.86 (s)



5'-OCH₃	56.1 (CH₃)	3.92 (s)	

Experimental Protocols

The following protocols outline the key experiments performed for the complete spectral assignment of **binankadsurin A**.

Sample Preparation

- Compound: Binankadsurin A, isolated from the stems and roots of Kadsura angustifolia.
- Solvent: Deuterated chloroform (CDCl3) was used as the solvent for all NMR measurements.
- Concentration: A sufficient concentration of the purified compound was prepared to ensure an adequate signal-to-noise ratio for all NMR experiments, particularly for ¹³C and 2D NMR acquisitions.
- Standard: Tetramethylsilane (TMS) was used as the internal standard for referencing the chemical shifts (δ = 0.00 ppm).

NMR Spectroscopy

All NMR spectra were acquired on a Bruker AV-600 spectrometer operating at 600 MHz for ¹H and 150 MHz for ¹³C nuclei.

- 1D ¹H NMR:
 - Pulse Program: Standard single-pulse sequence.
 - Spectral Width: Appropriate spectral width to cover all proton signals.
 - Acquisition Time: ~2-3 seconds.
 - Relaxation Delay: 1-2 seconds.
 - Number of Scans: 16-32 scans, depending on the sample concentration.
- 1D 13C NMR:



- Pulse Program: Standard proton-decoupled pulse sequence.
- Spectral Width: ~200-220 ppm.
- Acquisition Time: ~1-2 seconds.
- Relaxation Delay: 2 seconds.
- Number of Scans: 1024 or more scans to achieve a good signal-to-noise ratio.
- 2D Homonuclear Correlation Spectroscopy (¹H-¹H COSY):
 - Purpose: To identify proton-proton spin coupling networks.
 - Pulse Program: Standard COSY-45 or COSY-90 sequence.
 - Data Points: 2048 (F2) x 256 (F1) data points.
 - Number of Scans: 4-8 scans per increment.
- 2D Heteronuclear Single Quantum Coherence (HSQC):
 - Purpose: To correlate directly bonded proton and carbon atoms.
 - Pulse Program: Standard HSQC with gradient selection.
 - J(C,H) Coupling Constant: Optimized for an average one-bond C-H coupling of ~145 Hz.
 - Data Points: 2048 (F2) x 256 (F1) data points.
 - Number of Scans: 8-16 scans per increment.
- 2D Heteronuclear Multiple Bond Correlation (HMBC):
 - Purpose: To identify long-range correlations between protons and carbons (typically 2-3 bonds).
 - Pulse Program: Standard HMBC with gradient selection.

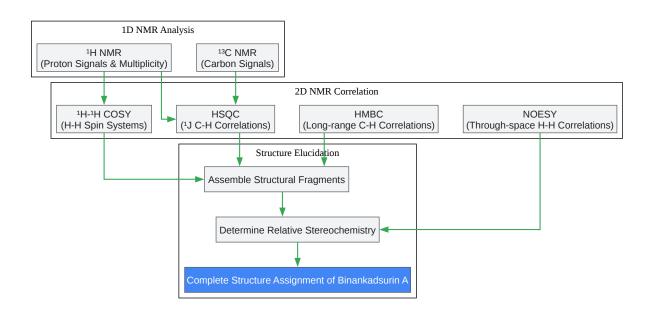


- Long-Range Coupling Constant: Optimized for a long-range C-H coupling of ~8 Hz.
- o Data Points: 2048 (F2) x 256 (F1) data points.
- Number of Scans: 16-32 scans per increment.
- 2D Nuclear Overhauser Effect Spectroscopy (NOESY):
 - Purpose: To identify protons that are close in space, which helps in determining the relative stereochemistry.
 - Pulse Program: Standard NOESY sequence.
 - Mixing Time: A mixing time of 500-800 ms was used to observe the NOE cross-peaks.
 - Data Points: 2048 (F2) x 256 (F1) data points.
 - Number of Scans: 8-16 scans per increment.

Data Analysis and Interpretation Workflow

The process of assigning the ¹H and ¹³C NMR spectra of **binankadsurin A** follows a logical workflow, integrating data from various NMR experiments.





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NMR Spectral Assignment Workflow for Binankadsurin A.

This diagram illustrates the systematic approach to structure elucidation. Initial analysis of 1D 1 H and 13 C NMR spectra provides the basic count of proton and carbon environments. 2D NMR experiments such as HSQC and COSY are then used to establish direct and through-bond connectivities, allowing for the assembly of molecular fragments. HMBC data provides crucial information for connecting these fragments, while NOESY correlations reveal through-space proximities, which are essential for determining the relative stereochemistry of the molecule. The culmination of this integrated analysis leads to the complete and unambiguous 1 H and 1 C NMR spectral assignment of **binankadsurin A**.



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References

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